Pteridin-6-amine

Übersicht

Beschreibung

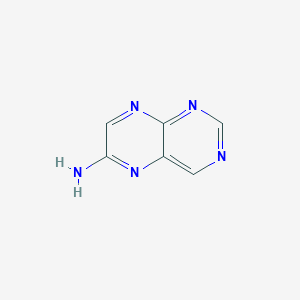

Pteridin-6-amine is a heterocyclic compound that belongs to the pteridine family Pteridines are bicyclic structures composed of fused pyrazine and pyrimidine rings this compound is notable for its biological significance, particularly in the context of enzyme cofactors and pigments

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Pteridin-6-amine can be synthesized through several methods. One common approach involves the cyclo-condensation of 5,6-diaminopyrimidine with benzil or glyoxal. Another method involves the nucleophilic substitution at ring carbons and nitrogens, followed by organometallic couplings and side chain elaboration .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired compound.

Analyse Chemischer Reaktionen

Types of Reactions: Pteridin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions include various substituted pteridines, which can have different biological and chemical properties depending on the introduced functional groups .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Pteridin-6-amine serves as a vital scaffold in the design and synthesis of bioactive compounds. Its structural features enable it to interact with various biological targets, making it a candidate for drug development.

Anticancer Activity

Pteridine derivatives have garnered attention for their anticancer properties. For instance, methotrexate and pralatrexate, both pteridine-based compounds, are FDA-approved drugs used in cancer chemotherapy. Research indicates that pteridine scaffolds can inhibit key enzymes involved in tumor growth, such as dihydrofolate reductase (DHFR) and carbonic anhydrases (CAs) .

A study by Marques et al. synthesized novel pteridine-sulfonamide conjugates that demonstrated significant inhibitory activity against DHFR and CAs, with compounds showing IC50 values in the nanomolar range . Additionally, Liu et al. developed 4-methylpteridinones that effectively targeted PI3K and mTOR pathways in glioma models, reducing tumor volumes significantly .

Anti-inflammatory Properties

This compound derivatives have been explored for their anti-inflammatory effects. Pteridine-2,4-diamine derivatives have shown promise as radical scavengers and inhibitors of lipoxygenase, an enzyme involved in inflammatory processes . These compounds could potentially be developed into therapeutic agents for treating inflammatory diseases.

Chemical Synthesis and Functionalization

The synthesis of this compound typically involves condensation reactions of pyrimidine derivatives with pyrazine or other carbonyl compounds. The Gabriel–Isay condensation method is frequently employed to produce various pteridine derivatives .

Synthetic Pathways

The following table summarizes key synthetic methods for producing this compound:

Case Studies and Research Findings

Several studies highlight the applications of this compound in biomedical research:

Anticancer Research

In a study published by Liu et al., a series of 4-methylpteridinone derivatives were evaluated for their efficacy against glioma cells. The lead compound exhibited potent inhibition of PI3K and mTOR pathways, showcasing a reduction in tumor volume by 25% in xenograft models .

Photonic Applications

Recent investigations into the photonic properties of pterins suggest that this compound derivatives could be utilized in fluorescence diagnostics and infrared therapy due to their unique absorption characteristics . This opens avenues for developing novel diagnostic tools based on their photophysical properties.

Wirkmechanismus

Pteridin-6-amine exerts its effects primarily through its role as a cofactor in enzymatic reactions. It participates in the catalytic activity of enzymes by stabilizing transition states and facilitating the transfer of electrons or functional groups. The molecular targets include enzymes involved in folate metabolism, such as dihydropteroate synthase and tetrahydrobiopterin-dependent hydroxylases .

Vergleich Mit ähnlichen Verbindungen

Pteridine: The parent structure of pteridin-6-amine, which serves as the backbone for various derivatives.

Tetrahydrobiopterin: A reduced form of pteridine that acts as a cofactor in hydroxylation reactions.

Folic Acid: A pteridine derivative involved in single-carbon metabolism and nucleic acid synthesis.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to participate in diverse reactions and serve as a versatile building block makes it valuable in both research and industrial applications .

Biologische Aktivität

Pteridin-6-amine, a derivative of the pteridine family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a bicyclic structure consisting of fused pyrimidine and pyrazine rings. This structural motif is pivotal in its biological interactions, particularly in enzyme inhibition and receptor modulation.

1. Enzyme Inhibition

Pteridin derivatives, including this compound, have been shown to inhibit key enzymes involved in various metabolic pathways. For instance:

- Dihydrofolate Reductase (DHFR) Inhibition : this compound demonstrates significant inhibition of DHFR, an enzyme critical for DNA synthesis. This inhibition leads to reduced proliferation of cancer cells, making it a candidate for anticancer therapies .

2. EGFR Inhibition

Recent studies have highlighted the potential of pteridine derivatives as epidermal growth factor receptor (EGFR) inhibitors. For example:

- Cell Proliferation Studies : A derivative with structural similarities to this compound exhibited an IC50 value of 27.40 μM against the A549 lung cancer cell line, indicating promising anti-proliferative activity through EGFR signaling pathway inhibition .

Anticancer Activity

Research has established that pteridin derivatives possess significant anticancer properties:

- Case Study : A study on pteridine-based compounds demonstrated potent anti-proliferative effects against various cancer cell lines, with some derivatives showing IC50 values in the nanomolar range . The mechanism involved the disruption of EGFR signaling pathways.

Antimicrobial Activity

This compound and its derivatives have also been evaluated for their antimicrobial properties:

- In Vitro Studies : Compounds with pteridine cores exhibited notable activity against bacterial strains, suggesting potential applications in treating infectious diseases .

Summary of Research Findings

The following table summarizes key findings related to the biological activities of this compound and its derivatives:

| Activity | Mechanism | IC50 Value | Cell Line/Organism |

|---|---|---|---|

| Anticancer | EGFR Inhibition | 27.40 μM | A549 (lung cancer) |

| Antimicrobial | Bacterial Growth Inhibition | Varies | Various bacterial strains |

| Enzyme Inhibition | Dihydrofolate Reductase Inhibition | Not specified | Various |

Eigenschaften

IUPAC Name |

pteridin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N5/c7-5-2-9-6-4(11-5)1-8-3-10-6/h1-3H,(H2,7,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJYIDNNTUMEKSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC=N1)N=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40633795 | |

| Record name | Pteridin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40633795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1125-83-3 | |

| Record name | Pteridin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40633795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.